Psilostachyin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3aS,6S,7R,8S,8aR)-8-hydroxy-6,8-dimethyl-3-methylidenespiro[4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-7,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-10-9(2)13(17)19-12(10)14(3,18)15(8)7-6-11(16)20-15/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |
InChI Key |
IRPFOXRBPHCCTG-JISBIHODSA-N |
SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]([C@@]13CCC(=O)O3)(C)O)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
Synonyms |
psilostachyin A |
Origin of Product |
United States |
Origins and Isolation Methodologies of Psilostachyin a
Natural Occurrence and Producing Organisms of Psilostachyin A
This compound is a natural product predominantly found in plants belonging to the genus Ambrosia, which is part of the Asteraceae family. The primary and most cited plant source for the isolation of this compound is Ambrosia tenuifolia Spreng. asm.orgresearchgate.netnih.gov. Research employing bioassay-guided fractionation has consistently identified A. tenuifolia as a producer of this compound. asm.orgresearchgate.netnih.gov.
While this compound is most directly associated with A. tenuifolia, other related sesquiterpene lactones have been isolated from different species within the same genus. For instance, Psilostachyin C has been isolated from Ambrosia scabra, and other sesquiterpenoids have been found in Ambrosia cumanensis and Ambrosia artemisiifolia. researchgate.netnih.govmdpi.com.
| Compound | Identified Plant Source(s) | Family |
|---|---|---|
| This compound | Ambrosia tenuifolia Spreng. | Asteraceae |
| Psilostachyin C | Ambrosia scabra | Asteraceae |
| Other Sesquiterpene Lactones | Ambrosia cumanensis, Ambrosia artemisiifolia | Asteraceae |
The geographical footprint of this compound is directly linked to the distribution of its primary plant source, Ambrosia tenuifolia. This species is native to temperate regions of South America, including Argentina, Brazil, Paraguay, and Uruguay. cabidigitallibrary.org.
However, A. tenuifolia has become a naturalized species in many other parts of the world. It is considered a weed and an invasive species, often found in disturbed areas such as roadsides, wastelands, and cultivated fields. cabidigitallibrary.orgnsw.gov.au. Its spread has been documented across several continents.
| Region | Distribution Status | Specific Locations |
|---|---|---|
| South America | Native | Argentina, Brazil, Paraguay, Uruguay cabidigitallibrary.org |
| Europe | Naturalized | France, Italy, Spain cabidigitallibrary.orgresearchgate.net |
| Australia | Naturalized | Western Australia, South Australia, Queensland, New South Wales, Victoria nsw.gov.auala.org.au |
| North America | Naturalized | General presence noted cabidigitallibrary.org |
| Other Regions | Naturalized | Southern Africa, New Zealand, Israel cabidigitallibrary.orgresearchgate.net |
Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation
The isolation of this compound from its natural sources is a multi-step process that relies on advanced chemical separation and identification techniques. Bioassay-guided fractionation is a common strategy, where the extract is systematically separated into fractions, and each fraction is tested for biological activity to guide the isolation of the active compound. asm.orgresearchgate.netnih.gov.
The initial step involves the extraction of metabolites from the plant material, typically the aerial parts of Ambrosia tenuifolia.
General Extraction Protocol:
Drying and Grinding : The plant material (e.g., leaves and stems) is air-dried and ground into a fine powder to increase the surface area for solvent extraction. frontiersin.orgu-szeged.hu.
Solvent Extraction : The powdered material is extracted with an organic solvent. Common solvents used include ethanol, methanol (B129727), or dichloromethane (B109758). nih.govfrontiersin.orgu-szeged.hu. This process yields a crude extract containing a complex mixture of compounds.
Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, an ethanolic extract may be partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to create fractions with different chemical profiles. frontiersin.org. This compound, being a sesquiterpene lactone, is typically found in medium-polarity fractions like the dichloromethane or ethyl acetate fractions. nih.gov.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of this compound. mdpi.com.
Analytical HPLC : This method is used to determine the purity of the isolated compound. It employs columns with small particle sizes, providing high resolution to separate components of a mixture. The purity of this compound has been confirmed to be higher than 95% using spectroscopic methods, which are often coupled with HPLC analysis. nih.gov.
Reversed-Phase HPLC : For the separation of sesquiterpene lactones, reversed-phase HPLC is commonly used. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like methanol or acetonitrile. juit.ac.in.
To obtain a sufficient quantity of pure this compound for further research, preparative chromatography is employed. This technique is an extension of analytical chromatography but is designed to handle larger sample loads. springernature.comspringernature.com.
Preparative HPLC : This is the most effective method for purifying individual compounds from complex fractions. springernature.com. The process involves using a larger column and a higher flow rate than analytical HPLC. The fractions containing the target compound are collected as they elute from the column. . The conditions, such as the mobile phase composition (e.g., a gradient of methanol and water), are optimized at an analytical scale before being scaled up for preparative separation. juit.ac.in.
Column Chromatography : Before preparative HPLC, fractions from the initial extraction are often subjected to other forms of column chromatography, such as vacuum liquid chromatography (VLC) or separation using Sephadex LH-20, to further simplify the mixture and enrich the concentration of the target compound. frontiersin.orgu-szeged.hu.
Following isolation, the definitive structure of this compound is confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and Mass Spectrometry (MS). asm.org.
Chemical Synthesis and Biosynthesis of Psilostachyin a
Semi-synthesis of Psilostachyin A from Related Natural Precursors
The semi-synthesis of this compound leverages a readily available natural precursor, parthenin (B1213759). Parthenin is a pseudoguaianolide (B12085752) sesquiterpene lactone that can be isolated in significant quantities from the invasive weed Parthenium hysterophorus. This approach provides a more direct and efficient route to this compound compared to a total synthesis, which would involve constructing the complex molecular framework from simple starting materials.
Detailed research has demonstrated the successful conversion of parthenin to this compound. daneshyari.com A 2011 study by Chib et al. published in Bioorganic & Medicinal Chemistry Letters outlines the preparation of this compound and its analogues starting from parthenin. researchgate.netresearchgate.netmdpi.com The structural identity of the resulting semi-synthetic this compound was rigorously confirmed, including through the use of X-ray crystallography, ensuring that the synthesized molecule is identical to the natural product. daneshyari.commdpi.com
Table 1: Key Compounds in the Semi-synthesis of this compound
| Compound Name | Role in Synthesis | Natural Source (if applicable) |
| Parthenin | Precursor | Parthenium hysterophorus |
| This compound | Target Molecule | Ambrosia psilostachya |
Table 2: Conceptual Steps in the Semi-synthesis of this compound from Parthenin
| Step | Description | Starting Material | Key Transformation | Product |
| 1 | Isolation of Precursor | Parthenium hysterophorus plant material | Extraction and purification | Parthenin |
| 2 | Chemical Conversion | Parthenin | Structural modification of the parthenin scaffold | This compound |
| 3 | Verification | Semi-synthetic product | Spectroscopic analysis and X-ray crystallography | Confirmed this compound |
Methodologies for Structural Elucidation of Psilostachyin a
Spectroscopic Techniques Employed in Psilostachyin A Structure Determination
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, lies at the heart of structural elucidation in organic chemistry. jchps.com For this compound, a suite of spectroscopic methods has been indispensable. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. emerypharma.com For this compound, one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms, respectively. asm.orgscispace.comnih.govresearchgate.net The purity of this compound used in analyses is often confirmed to be higher than 95% using proton NMR spectroscopy. asm.org
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. harvard.edulibretexts.org Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. emerypharma.com This collective data allows for the complete assignment of the carbon skeleton and the relative stereochemistry of this compound. cnjournals.com
Table 1: Representative NMR Data for Psilostachyin Analogs
| Compound | Nucleus | Chemical Shift (δ) in ppm (Solvent) | Key Correlations/Observations |
|---|---|---|---|
| Psilostachyin C asm.org | ¹H NMR | 6.23 (d, J = 3.6 Hz), 5.52 (d, J = 3.2 Hz), 4.92 (d, J = 9.6 Hz), 3.37 (dddd), 1.19 (s), 1.00 (d, J = 7.4 Hz) (500 MHz, CDCl₃) | Provides information on proton environments and their coupling. |
This table presents data for a closely related analog, Psilostachyin C, to illustrate the type of information obtained from NMR spectroscopy.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). plasmion.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound with a high degree of confidence. nih.govnih.govnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and has been employed in the study of extracts containing this compound. nih.govresearchgate.net UHPLC-ESI-MS/MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been used for the metabolic profiling of plant extracts containing psilostachyin. nih.govresearchgate.net
Table 2: Mass Spectrometry Data for this compound and a Related Analog
| Compound | Technique | Molecular Formula | Measured m/z | Ionization Mode |
|---|---|---|---|---|
| This compound nih.gov | Computed | C₁₅H₂₀O₅ | 280.13107373 Da | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. conicet.gov.ar In this compound, IR spectroscopy would reveal the presence of characteristic functional groups such as carbonyls (from the lactone and ketone groups) and carbon-carbon double bonds. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the part of a molecule responsible for its color). The UV spectrum of this compound would indicate the presence of conjugated systems, such as the α,β-unsaturated lactone moiety. nih.govresearchgate.net
Table 3: General Spectroscopic Data for Sesquiterpene Lactones
| Spectroscopic Technique | Functional Group/Chromophore | Typical Absorption Range |
|---|---|---|
| IR Spectroscopy | Carbonyl (C=O) in lactone | ~1760-1780 cm⁻¹ |
| IR Spectroscopy | Carbonyl (C=O) in ketone | ~1700-1725 cm⁻¹ |
| IR Spectroscopy | Carbon-Carbon double bond (C=C) | ~1640-1680 cm⁻¹ |
X-ray Crystallography for Absolute Configuration Determination of this compound
While spectroscopic methods are excellent for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for determining the absolute configuration of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. wikipedia.org The structure of a semi-synthetic Psilostachyin has been confirmed by X-ray crystallography. nih.gov This method provides unambiguous proof of the molecule's absolute stereochemistry. nih.govmolaid.comresearchgate.net
Computational Chemistry Approaches in this compound Structural Confirmation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for confirming and refining the structures of natural products. researchgate.net DFT calculations can be used to predict the NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties of a proposed structure. nih.govresearchgate.net By comparing the calculated data with the experimental data, the proposed structure can be validated. For instance, DFT methods at the B3LYP/6-31+G(d,p) level of theory have been used to study reactions involving Psilostachyin. nih.govnih.govaphrc.org These computational approaches provide an additional layer of confidence in the structural assignment of this compound.
Analytical Methodologies for Psilostachyin a Research
Chromatographic Techniques for Detection and Quantification of Psilostachyin A
Chromatography is a fundamental analytical method for separating, identifying, and quantifying components within a mixture. slideshare.netshimadzu.com It operates on the principle of differential partitioning of compounds between a mobile phase and a stationary phase. libretexts.orgopenaccessjournals.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are pivotal in this compound research.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. teledynelabs.comebsco.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the different interactions of the compounds with the stationary phase, leading to different elution times. shimadzu.com
In the context of this compound research, HPLC has been employed to confirm the purity of the compound isolated from natural sources. For instance, the purity of this compound, isolated from Ambrosia tenuifolia, was confirmed to be over 95% using HPLC analysis. plos.orgresearchgate.net This is a critical step to ensure the reliability of subsequent biological assays. The technique's high resolution and sensitivity make it suitable for complex mixtures. teledynelabs.com Various HPLC methods, such as normal-phase, reverse-phase, size-exclusion, and ion-exchange chromatography, offer versatility in analyzing a wide range of compounds. teledynelabs.comwikipedia.org The choice of detector, which can range from UV-Vis to mass spectrometry, further enhances its analytical power. teledynelabs.comlongdom.org
| Parameter | Description |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org |
| Application for this compound | Purity assessment of isolated this compound. plos.orgresearchgate.net |
| Key Advantages | High resolution, sensitivity, and suitability for a wide range of compounds. teledynelabs.com |
| Common Detectors | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS). teledynelabs.comlongdom.org |
Gas Chromatography (GC) Applications for this compound and its Metabolites
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. openaccessjournals.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.orgteledynelabs.com Separation occurs based on the differential partitioning of compounds between the gas and stationary phases. openaccessjournals.com GC is highly valued for its precision and speed in analyzing complex mixtures. phenomenex.com
The coupling of GC with Mass Spectrometry (GC-MS) is a particularly powerful tool for identifying molecules. libretexts.org This combination allows for the separation of compounds by GC, followed by their identification based on their mass spectra. drawellanalytical.com While direct applications of GC for this compound are not extensively detailed in the provided results, GC and GC-MS are commonly used for the analysis of various chemical moieties and could be applied to study volatile metabolites of this compound. science.gov The technique is essential in diverse fields, including pharmaceuticals for impurity analysis and environmental monitoring for pollutant detection. teledynelabs.comphenomenex.com
| Parameter | Description |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. openaccessjournals.com |
| Potential Application for this compound | Analysis of volatile metabolites. science.gov |
| Key Advantages | High precision, speed, and suitability for volatile compounds. phenomenex.com |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). slideshare.netdrawellanalytical.com |
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of compounds. globalresearchonline.netnih.gov It involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase that moves up the plate by capillary action. umich.edusigmaaldrich.com
TLC is often used to monitor the progress of chemical reactions and to identify compounds in a mixture. umich.edu In the context of natural product research, TLC is valuable for the initial screening of plant extracts and for guiding the fractionation process to isolate bioactive compounds. ull.es For instance, it has been used in the study of other sesquiterpene lactones to guide their isolation. While specific protocols for this compound are not detailed, the general methodology is applicable. The separation is based on the differential affinity of the compounds for the stationary and mobile phases, which results in different migration distances (Rf values). umich.edu
| Parameter | Description |
| Principle | Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase that moves by capillary action. sigmaaldrich.com |
| Application in Natural Product Research | Monitoring reaction progress, identifying compounds in a mixture, and guiding fractionation. umich.eduull.es |
| Key Advantages | Simplicity, low cost, and speed. nih.gov |
| Visualization | UV light, staining reagents. nih.gov |
Mass Spectrometry-Based Detection of this compound in Complex Biological and Environmental Matrices
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.com It is highly sensitive and specific, making it invaluable for identifying and quantifying compounds in complex mixtures. nih.gov MS-based methods are crucial for biomarker discovery and for analyzing molecules in biological and environmental samples. mdpi.comnih.gov
When coupled with chromatographic techniques like GC or HPLC (GC-MS and LC-MS), it provides a two-dimensional analysis, enhancing compound identification. libretexts.orgteledynelabs.com In proteomics and metabolomics, MS is used to identify and quantify thousands of proteins and metabolites. nih.gov Although specific applications for the detection of this compound in complex matrices using MS were not found in the provided search results, the general applicability of MS for detecting natural compounds in biological samples is well-established. ontosight.ai The technique's ability to provide structural information makes it a powerful tool for identifying unknown compounds. teledynelabs.com
Spectrophotometric and Spectrofluorometric Assays for this compound
Spectrophotometry and spectrofluorometry are analytical techniques based on the absorption and emission of light by a substance, respectively. mdpi.comnih.gov Spectrophotometric assays measure the amount of light absorbed by a sample at a specific wavelength and are widely used for the quantitative analysis of compounds in solution. researchgate.net Spectrofluorometric assays, which measure the fluorescence emitted by a sample, are often more sensitive and specific. researchgate.net
These methods are valuable in pharmaceutical analysis for their convenience and suitability for automation. mdpi.com For example, a continuous spectrophotometric coupled-enzyme assay has been developed for sulfotransferase activity, demonstrating the versatility of this technique. nih.gov While specific spectrophotometric or spectrofluorometric assays for the direct quantification of this compound were not detailed in the search results, these methods could potentially be developed. For instance, if this compound interacts with other molecules to produce a color or fluorescent product, this could form the basis of an assay. The development of such assays often involves validation of parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Bioanalytical Method Development for this compound in Non-Human Biological Samples
The development of bioanalytical methods is essential for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound in biological systems. openaccessjournals.comnih.gov These methods need to be robust, high-throughput, and validated for accuracy, precision, and selectivity, particularly for studies conducted under Good Laboratory Practice (GLP). nih.gov
The analysis of compounds in various biological matrices such as plasma, serum, urine, and tissues presents unique challenges. nih.gov For instance, the analysis of this compound in non-human biological samples, such as in studies involving Trypanosoma cruzi-infected mice, would require the development of specific bioanalytical methods. researchgate.net This could involve techniques like HPLC or LC-MS to quantify the compound and its metabolites in blood or tissue samples. openaccessjournals.com The development process would include optimizing sample preparation, chromatographic separation, and detection parameters to ensure reliable and accurate quantification of this compound.
Biological Activities and Mechanistic Studies of Psilostachyin a Pre Clinical, in Vitro, and Non Human in Vivo
In Vitro Pharmacological Characterization of Psilostachyin A
This compound is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological effects. asm.org Extensive in vitro studies have been conducted to characterize its pharmacological activities, revealing its potential in several therapeutic areas. These investigations have explored its interactions with cellular targets, its influence on key biological pathways, and its effects on the proliferation of pathogens and cancer cells.
Receptor Binding and Ligand Affinity Studies for this compound
The affinity of a ligand for its receptor is a critical determinant of its biological activity, often quantified by the dissociation constant (Kd). derangedphysiology.combruker.com This value represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. derangedphysiology.comwikipedia.org A lower Kd value signifies a higher binding affinity. derangedphysiology.com
Currently, specific receptor binding and ligand affinity studies detailing the dissociation constant (Kd) or inhibition constant (Ki) for this compound with specific molecular receptors are not extensively documented in the available scientific literature. While the broader class of sesquiterpene lactones is known to interact with various biological molecules, often through covalent Michael addition reactions, detailed quantitative affinity studies for this compound on specific protein receptors remain an area for future investigation. conicet.gov.ar
Enzyme Modulation and Inhibition Kinetics of this compound
This compound has been studied for its ability to modulate the activity of several enzymes, a key aspect of its mechanism of action. Sesquiterpene lactones often exert their effects by alkylating nucleophiles, particularly enzymes that contain crucial sulfhydryl groups, which can lead to inhibition of cell proliferation. nih.gov
One of the primary targets for sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory processes, cell survival, and proliferation. nih.govmdpi.comtandfonline.com The p65 subunit of NF-κB is a specific target for these compounds. nih.govtandfonline.com
In the context of its antiparasitic activity against Trypanosoma cruzi, studies have investigated the effect of this compound on parasite-specific enzymes. Research into its mode of action suggests that this compound accomplishes its antiparasitic effect by interacting with hemin (B1673052). plos.org However, investigations into its inhibitory effects on key parasite enzymes like cruzipain and trypanothione (B104310) reductase did not show significant activity under the tested conditions. plos.org The addition of glutathione, a molecule with a free sulfhydryl group, was found to partially block the antiparasitic effect of this compound, suggesting that the compound may act by binding to thiol-containing molecules within the parasite. mdpi.com
Cellular Pathway Modulation by this compound (e.g., autophagy induction, cell cycle arrest)
This compound has been shown to significantly modulate critical cellular pathways, particularly those involved in cell cycle regulation and autophagy.
Cell Cycle Arrest: this compound has been identified as a novel G2 checkpoint inhibitor. nih.govtandfonline.com In cancer cells, the G2 checkpoint serves as a defense mechanism against DNA damage. nih.govtandfonline.com Studies on MCF-7 breast cancer cells demonstrated that this compound can override a DNA damage-induced G2 phase arrest, leading to an increase in the number of cells entering mitosis. mdpi.com This disruption of the cell cycle checkpoint causes the formation of abnormal microtubule spindles, ultimately blocking cells in mitosis. conicet.gov.arnih.govtandfonline.com This mechanism offers a potential therapeutic strategy to enhance the effectiveness of DNA-damaging anticancer treatments. nih.govtandfonline.com
Autophagy Induction: Research has indicated that the anticancer effects of this compound are linked to the induction of autophagy. semanticscholar.orgnih.govresearchgate.net This was observed in studies on 5-fluorouracil-resistant human liver carcinoma cells (HepG2), where treatment with this compound led to the enhancement of LC3B-II expression, a key marker of autophagosome formation. semanticscholar.orgnih.govresearchgate.net Ultrastructural analysis using transmission electron microscopy further confirmed the induction of autophagy in treated parasites. asm.org It should be noted that the primary paper detailing these findings in HepG2 cells has been retracted; however, the principle of autophagy induction by sesquiterpene lactones is supported by other studies. asm.orgmedscimonit.comresearchgate.netmedscimonit.com
Antiproliferative Effects of this compound in Cellular Models
This compound has demonstrated significant antiproliferative activity against various human cancer cell lines. Its effects are often concentration-dependent, leading to reduced cell viability and inhibition of colony formation. semanticscholar.orgresearchgate.net
Studies have shown that this compound has a notable antiproliferative effect on the multidrug-resistant Colo320 human colon adenocarcinoma cell line, with a 50% inhibitory concentration (IC₅₀) of 5.29 µM. nih.govresearchgate.net It also displayed moderate selectivity when compared to its effect on the normal human embryonal lung fibroblast cell line (MRC-5). nih.govresearchgate.net In another study, this compound was tested against several tumor cell lines, but did not show a significant antiproliferative effect against HeLa (cervical cancer), MCF-7 (breast cancer), or A431 (skin carcinoma) cells in that specific assay. researchgate.net
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Colo320 | Colon Adenocarcinoma (multidrug-resistant) | 5.29 | nih.gov, researchgate.net |
Immunomodulatory Activities of this compound in Cellular Systems
The immunomodulatory potential of sesquiterpene lactones as a class is well-recognized, with many compounds known to influence inflammatory processes. conicet.gov.armdpi.com The primary mechanism for this activity often involves the inhibition of the NF-κB signaling pathway, which plays a central role in controlling the transcription of genes related to inflammation and immune responses. nih.govmdpi.com
While direct studies on the immunomodulatory effects of this compound are limited, research on related compounds provides insight. For instance, Psilostachyin C, another sesquiterpene lactone from the same plant genus, has been shown to be non-toxic to normal lymphocytes and even induced their proliferation, suggesting a potential immunomodulatory effect that could help immune cells in their defense against tumor cells. conicet.gov.ar Given that this compound also belongs to the class of compounds known to inhibit NF-κB, it is plausible that it possesses immunomodulatory activities, although more specific research is needed to confirm and characterize these effects. mdpi.comresearchgate.net
Antimicrobial and Antiparasitic Activities of this compound in Cellular Models (e.g., Trypanosoma cruzi)
This compound has shown significant activity against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania mexicana, and Plasmodium falciparum. asm.orgnih.gov
Trypanosoma cruzi : The compound's effect on T. cruzi, the agent of Chagas disease, has been a major focus of research. However, reported efficacy varies between studies. One study reported marked in vitro activity against both epimastigote (IC₅₀ = 1.22 µg/mL) and trypomastigote forms (IC₅₀ = 0.76 µg/mL). asm.org Another investigation found a lower trypanocidal activity against bloodstream trypomastigotes, with a 50% effective concentration (EC₅₀) of 33 µg/mL. asm.orgnih.gov A separate study on epimastigotes reported an IC₅₀ of 0.3 µg/mL (1.1 µM), showing it to be more potent than the reference drug benznidazole (B1666585) in that assay. mdpi.com This effect was found to be irreversible at concentrations above 1.0 µg/mL. mdpi.com Ultrastructural studies revealed that this compound induces significant alterations in the parasite, including mitochondrial swelling and kinetoplast deformity. mdpi.com
Leishmania spp. : this compound demonstrated significant leishmanicidal activity against Leishmania mexicana promastigotes, with an IC₅₀ value of 0.12 µg/mL. asm.org
Plasmodium falciparum : The compound was also active against the malaria parasite P. falciparum. It inhibited the growth of both the chloroquine-sensitive F32 strain (IC₅₀ = 0.6 µg/mL or 2.1 µM) and the chloroquine-resistant W2 strain (IC₅₀ = 1.8 µg/mL or 6.4 µM). nih.gov
| Organism | Form/Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi | Epimastigotes (Tulahuen) | IC₅₀ | 0.3 µg/mL (1.1 µM) | mdpi.com |
| Epimastigotes | IC₅₀ | 1.22 µg/mL | asm.org | |
| Trypomastigotes | IC₅₀ | 0.76 µg/mL | asm.org | |
| Bloodstream Trypomastigotes (Y strain) | EC₅₀ | 33 µg/mL | nih.gov, asm.org | |
| Leishmania mexicana | Promastigotes | IC₅₀ | 0.12 µg/mL | asm.org |
| Plasmodium falciparum | F32 (Chloroquine-sensitive) | IC₅₀ | 0.6 µg/mL (2.1 µM) | nih.gov |
| W2 (Chloroquine-resistant) | IC₅₀ | 1.8 µg/mL (6.4 µM) | nih.gov |
In Vivo Studies on this compound in Model Organisms (Non-human)
In vivo research utilizing non-human model organisms is crucial for understanding the physiological effects of this compound. taylorfrancis.comcreative-biolabs.comugd.edu.mk Murine models, particularly mice, are frequently employed in preclinical studies due to their affordability and ability to replicate various aspects of human diseases. nih.govbiorxiv.org
Pharmacodynamics examines the biochemical and physiological effects of a substance on a living organism. creative-biolabs.com Studies on this compound have explored its effects in animal models of various diseases, including Chagas disease and cancer.
In the context of Chagas disease, caused by the parasite Trypanosoma cruzi, in vivo studies with this compound have yielded conflicting results. One study reported that this compound was not effective in an acute mouse model of T. cruzi infection. nih.govresearchgate.net Conversely, another study suggested it had trypanocidal activity in vivo. plos.org These discrepancies may be attributable to differences in the experimental design, such as the treatment schedule. researchgate.net For instance, one study administered this compound at doses up to 50 mg/kg/day and found it did not suppress parasitemia or prevent mortality in mice infected with the Y strain of T. cruzi. nih.govresearchgate.net
In cancer research, this compound has demonstrated anti-cancer potential in preclinical models. In vitro studies, which often precede in vivo experiments, have shown that this compound can induce autophagy and cause cell cycle arrest in human liver carcinoma cells. semanticscholar.org It also suppressed the invasive potential of these cancer cells, suggesting anti-metastatic properties. semanticscholar.org Such in vitro findings provide a strong rationale for further investigation in animal models to determine its in vivo efficacy and pharmacodynamic profile. semanticscholar.org
The table below summarizes key findings from pharmacodynamic studies of this compound in non-human models.
| Model Organism | Disease Model | Key Pharmacodynamic Findings |
| Mouse | Trypanosoma cruzi infection (Y strain) | In one study, did not suppress parasitemia or prevent mortality. nih.govresearchgate.net |
| Mouse | Trypanosoma cruzi infection | Another study reported in vivo trypanocidal effects. plos.org |
The investigation of a compound's metabolic pathways is a critical component of preclinical research, providing insights into how the body processes the substance. nih.govlorentzcenter.nlmdpi.com Currently, detailed in vivo studies specifically elucidating the metabolic pathways of this compound in model organisms are not extensively reported in the available literature. However, understanding the metabolic fate of sesquiterpene lactones, the class of compounds to which this compound belongs, is an area of active research. plos.orgmdpi.com The study of metabolic networks in model organisms is essential for predicting how a compound might be metabolized in humans. nih.gov
Preclinical studies often assess the distribution of a compound within an organism and its effects on specific organs. semanticscholar.org While detailed organ distribution data for this compound is limited, some studies provide insights into its organ-specific effects. For instance, in a study evaluating the toxicity of the related sesquiterpene lactone cynaropicrin, histopathological analysis revealed the liver to be the most affected organ in treated mice. nih.gov Although this is not direct evidence for this compound, it points to the liver as a potential target organ for this class of compounds.
In cancer research, in vitro studies have shown that this compound has cytotoxic effects on liver cancer cells. semanticscholar.org Specifically, it was found to be more cytotoxic to HepG2 human liver cancer cells than to normal AML12 liver cells, suggesting a degree of selectivity. semanticscholar.org This hepatotoxicity in cancer cells is linked to the induction of autophagy and the blockage of the ERK/MAPK signaling pathway. semanticscholar.org
The table below outlines the observed organ-specific effects of this compound.
| Organ | Model System | Observed Effects |
| Liver | In vitro (HepG2 human liver carcinoma cells) | Induction of autophagy, cell cycle arrest, suppression of invasion, blockage of ERK/MAPK pathway. semanticscholar.org |
| Liver | In vitro (AML12 normal mouse liver cells) | Lower cytotoxicity compared to liver cancer cells. semanticscholar.org |
Molecular Mechanisms of Action for this compound
Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. Research into this compound has begun to unravel its mechanisms of action at the molecular level.
Several molecular targets and pathways have been identified for this compound.
Interaction with Hemin: One of the proposed mechanisms for the trypanocidal activity of this compound is its interaction with hemin. plos.org Hemin is a breakdown product of hemoglobin and is toxic to parasites. This compound has been shown to interact with hemin, which may contribute to its anti-parasitic effects. plos.org
Induction of Oxidative Stress: this compound has been found to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. plos.org In T. cruzi, treatment with this compound resulted in a significant increase in ROS levels. plos.org Oxidative stress can damage cellular components and trigger apoptosis. mdpi.commdpi.comresearchgate.net
ERK/MAPK Pathway Inhibition: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation and survival. semanticscholar.orgbiomedrb.com Studies have shown that this compound can inhibit the phosphorylation of p38 and ERK in a dose-dependent manner in liver cancer cells, effectively blocking this pathway. semanticscholar.org This inhibition is considered a key mechanism behind its cytotoxic effects on cancer cells. semanticscholar.org The interaction between hemin and the ERK/MAPK pathway has also been noted in other contexts, where hemin can induce ROS and activate this pathway. nih.gov
The table below summarizes the identified molecular targets and mechanisms of this compound.
| Molecular Target/Mechanism | Biological Context | Key Findings |
| Hemin Interaction | Trypanosoma cruzi | This compound interacts with hemin, suggesting a mechanism for its trypanocidal activity. plos.org |
| Oxidative Stress Induction | Trypanosoma cruzi | Significantly increases reactive oxygen species (ROS) levels in the parasite. plos.org |
| ERK/MAPK Pathway Inhibition | Human Liver Carcinoma Cells | Inhibits the phosphorylation of p38 and ERK in a dose-dependent manner. semanticscholar.org |
Proteomic and transcriptomic profiling are powerful techniques used to obtain a global view of the changes in protein and RNA expression, respectively, in response to a particular stimulus. wikipedia.orgelifesciences.orgbiorxiv.orguevora.ptmdpi.com These approaches can provide comprehensive insights into the mechanism of action of a compound.
Currently, there is a lack of specific proteomic or transcriptomic studies that have been conducted to analyze the global cellular response to this compound. Such studies would be invaluable in identifying the full spectrum of pathways and proteins affected by this compound, potentially revealing novel targets and mechanisms of action. scispace.comuleth.ca
Structural Biology of this compound-Target Interactions
The precise structural elucidation of this compound bound to its biological targets through high-resolution techniques like X-ray crystallography or NMR spectroscopy is not extensively detailed in current literature. However, mechanistic studies have provided significant insights into the nature of its interactions, primarily focusing on its activity against the protozoan parasite Trypanosoma cruzi.
The primary mode of interaction for many sesquiterpene lactones (STLs), including this compound, is attributed to the presence of an α-methylene-γ-lactone group. mdpi.com This functional group is a reactive electrophile that can readily undergo a Michael-type addition with nucleophilic groups, particularly the thiol groups of cysteine residues within proteins. mdpi.com This covalent modification can lead to the inhibition of key enzymes that are essential for a pathogen's survival.
In the context of T. cruzi, a more specific interaction has been identified. Studies have demonstrated that this compound is capable of interacting with hemin. plos.org Heme is a crucial molecule for the parasite, but its free form can be toxic, leading to oxidative stress. The interaction between this compound and hemin is believed to be a key part of its trypanocidal mechanism, potentially by exacerbating heme-induced oxidative damage. plos.org While the exact binding mode and stoichiometry of the this compound-hemin complex have not been structurally defined, this interaction represents a critical target engagement within the parasite. plos.org
Further research has evaluated the antiproliferative effects of this compound against various forms of T. cruzi, providing quantitative measures of its activity, which are summarized in the table below.
Table 1: Biological Targets and In Vitro Activity of this compound
| Target Organism/Form | Reported IC50/EC50 | Reference |
|---|---|---|
| T. cruzi epimastigotes (Tulahuen) | 0.3 µg/mL (1.1 µM) | mdpi.com |
| T. cruzi epimastigotes (RA) | 4 µM | plos.org |
| T. cruzi trypomastigotes (RA) | 3 µM | plos.org |
| T. cruzi amastigotes | 21 µM | plos.orgscienceopen.com |
| T. cruzi bloodstream trypomastigotes (Y strain) | 33 ± 1 µg/ml | nih.govasm.org |
Interplay of this compound with Cellular Signaling Networks
The interaction of this compound with its biological targets initiates a cascade of events that disrupt cellular signaling networks, ultimately leading to cell death, particularly in the parasite T. cruzi. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic pathways. plos.org
A key signaling event triggered by this compound is a significant increase in the generation of reactive oxygen species (ROS). plos.org In T. cruzi, treatment with this compound resulted in a five-fold increase in ROS levels. plos.org This surge in oxidative stress overwhelms the parasite's antioxidant defenses, causing widespread damage to cellular components like lipids, proteins, and DNA, and disrupting redox-sensitive signaling pathways. This effect is likely linked to its interaction with hemin, which is known to catalyze the production of free radicals. plos.org
The accumulation of cellular damage and the direct effects of this compound converge on the activation of a programmed cell death pathway resembling apoptosis in the parasite. plos.org Several hallmark features of apoptosis have been observed in T. cruzi following exposure to the compound:
Phosphatidylserine (B164497) Exposure : The externalization of phosphatidylserine on the outer leaflet of the plasma membrane, a canonical early marker of apoptosis, was detected. plos.org
Mitochondrial Dysfunction : A decrease in the mitochondrial membrane potential was observed, indicating mitochondrial engagement in the death pathway. plos.org
DNA Fragmentation : The occurrence of nuclear DNA fragmentation, a characteristic late-stage event in apoptosis, was confirmed through TUNEL assays. plos.org
These findings indicate that this compound does not simply cause necrotic cell lysis but rather actively engages the parasite's own signaling networks to induce a controlled, apoptotic-like death. The interplay between ROS generation and the activation of these cell death pathways appears to be central to its mechanism of action. plos.org
Table 2: Effects of this compound on Cellular Signaling Events in T. cruzi
| Signaling Event | Key Observation | Reference |
|---|---|---|
| Induction of Oxidative Stress | ~5-fold increase in Reactive Oxygen Species (ROS) generation after 4 hours of treatment. | plos.org |
| Activation of Apoptotic Pathway | Induces parasite death by apoptosis. | plos.org |
| Phosphatidylserine Exposure | Detected using annexin-V/propidium iodide assays. | plos.org |
| Mitochondrial Membrane Potential | Observed decrease in mitochondrial membrane potential. | plos.org |
| Nuclear DNA Fragmentation | Evaluated by the TUNEL assay. | plos.org |
Structure Activity Relationship Sar Studies and Derivative Synthesis of Psilostachyin a
Rational Design and Synthesis of Psilostachyin A Analogs
The rational design and synthesis of analogs of this compound, a naturally occurring sesquiterpene lactone, are driven by the goal of optimizing its biological activities and developing novel therapeutic leads. nih.govontosight.ai Researchers have focused on creating semi-synthetic derivatives by modifying the core structure of this compound and related pseudoguaianolides. nih.gov These synthetic efforts often involve targeted chemical transformations to explore how different functional groups influence the compound's efficacy. researchgate.net
One notable approach involves the synthesis of acetylated pseudoguaianolides and various psilostachyin analogues to evaluate their anti-inflammatory potential. nih.gov The synthesis of these derivatives allows for a systematic investigation into the pharmacophore of the parent molecule. The successful synthesis of these analogues is often confirmed through advanced spectroscopic methods and, in some cases, by X-ray crystallography to unequivocally determine their three-dimensional structure. nih.gov
Another synthetic strategy employs Psilostachyin (PSH) as a starting material for creating entirely new classes of compounds. For instance, Psilostachyin has been used in 1,3-dipolar cycloaddition reactions to synthesize novel pyrazoline derivatives. benthamdirect.com This demonstrates the utility of the Psilostachyin scaffold as a versatile building block in synthetic chemistry for generating molecular diversity. benthamdirect.com These synthetic explorations are crucial for developing new molecules with potentially enhanced or more specific biological activities. researchgate.net
SAR Elucidation through Systematic Structural Modifications of this compound
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of this compound correlates with its biological functions. These investigations involve systematically modifying the molecule and assessing the resulting changes in activity. nih.gov For sesquiterpene lactones like this compound, the α-methylene-γ-lactone moiety has traditionally been considered crucial for many of its biological effects, including antitrypanosomal activity and general cytotoxicity. mdpi.com This reactive group can undergo Michael addition with biological nucleophiles, such as thiol groups in proteins, which is a proposed mechanism of action. mdpi.com
However, detailed SAR studies on this compound derivatives have yielded surprising and valuable insights. In an evaluation of anti-inflammatory potential, synthetic analogues of psilostachyin that lacked the α-methylene group demonstrated better inhibitory activity against the in vitro expression of pro-inflammatory cytokines like TNF-α and IL-1β in murine neutrophils compared to the naturally occurring parent compound. researchgate.netnih.gov This suggests that while the α,β-unsaturated lactone is important, other structural features can be modified to enhance specific activities like anti-inflammatory effects.
The anti-inflammatory activity of several synthesized this compound analogs has been quantified, providing clear data for SAR analysis. nih.gov
| Compound | Inhibition of TNF-α Secretion (%) | Inhibition of IL-1β Expression (%) |
|---|---|---|
| Analog a | 49.21 | 36.04 |
| Analog b | 59.76 | 41.37 |
| Analog c | 53.12 | 40.86 |
These findings highlight that systematic modification, such as the removal of the exocyclic double bond in the lactone ring, can lead to derivatives with improved anti-inflammatory profiles, guiding future drug design efforts. researchgate.net
Impact of Stereochemistry on Biological Activity of this compound and its Derivatives
The stereochemistry, or the specific three-dimensional arrangement of atoms, within this compound and its derivatives plays a critical role in their biological activity. nih.govontosight.ai Sesquiterpene lactones are complex natural products with multiple chiral centers, meaning that numerous stereoisomers can exist for a single chemical formula. ontosight.ai The precise spatial orientation of functional groups is crucial for the molecule's ability to interact with specific biological targets, such as enzymes or receptors. ontosight.ai
The biological activity of sesquiterpene lactones can be significantly affected by their stereochemistry. nih.gov The synthesis of psilostachyin analogues with defined stereoisomerism is therefore essential for SAR studies. nih.gov Techniques like X-ray crystallography are employed to confirm the absolute and relative stereochemistry of both natural and semi-synthetic compounds, such as Psilostachyin C, providing a definitive structural framework for interpreting biological data. nih.govnku.edu For example, when other sesquiterpene lactones like helenalin (B1673037) were reacted with diazomethane (B1218177), specific diastereoisomers of the resulting pyrazoline adducts were formed with high selectivity, underscoring the influence of the starting molecule's stereochemistry on the reaction outcome. researchgate.net This stereochemical control is vital, as different isomers can exhibit vastly different potencies and biological effects.
Computational Chemistry in Predicting this compound Analog Activity
Computational chemistry has become an indispensable tool in medicinal chemistry for predicting the biological activity of novel compounds, including analogs of this compound. ontosight.aischrodinger.com These in silico methods allow researchers to model and simulate molecular interactions, thereby guiding the rational design and prioritization of synthetic targets. schrodinger.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to build predictive models based on the structural features of the compounds. nih.govmdpi.com
For instance, a QSAR study was conducted on a series of natural sesquiterpene lactones to understand the structural requirements for their trypanocidal activity. researchgate.net The resulting model, which used 3D molecular descriptors, established a high correlation between the atomic spatial arrangement of the molecules and their observed biological activity, highlighting the importance of steric parameters. researchgate.net Such models can predict the potency of new, unsynthesized analogs, saving significant time and resources. nih.gov
Furthermore, computational methods can be used to study reaction mechanisms. A Molecular Electron Density Theory (MEDT) study was used to investigate the 1,3-dipolar cycloaddition reaction of diazomethane with Psilostachyin, providing insights into the reactivity and selectivity of the process. nih.govfrontiersin.org By combining various computational approaches, scientists can explore vast chemical spaces, predict the binding affinity of ligands to their targets, and gain a deeper understanding of SAR, ultimately accelerating the discovery of new and more effective therapeutic agents based on the Psilostachyin scaffold. nih.govarxiv.org
Potential Research Applications and Future Directions for Psilostachyin a Studies
Psilostachyin A as a Chemical Probe for Biological Systems
This compound, a sesquiterpene lactone found in plants of the Ambrosia genus, holds significant potential as a chemical probe to investigate complex biological systems. nih.govwikipedia.org Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.gov The utility of a chemical probe is dependent on its specificity and the characterization of its mechanism of action. nih.gov
Initial studies have suggested that this compound and the structurally related compound, Psilostachyin C, could be valuable tools for understanding the G2/M DNA damage checkpoint pathway. nku.edu Although early reports on the checkpoint inhibitor activity of Psilostachyin C were not replicated in HeLa cells, these compounds were found to sensitize cancer cells to treatment with camptothecin (B557342) (CPT) through the activation of the caspase-3 mediated apoptosis pathway. nku.edu This suggests that this compound could be used to explore the intricacies of apoptosis and cell cycle regulation, and to identify its specific cellular targets. nku.edu
The development of well-characterized chemical probes is crucial for target validation in drug discovery. nih.gov By using this compound in conjunction with techniques like RNAi, researchers can differentiate between effects caused by the inhibition of a protein's catalytic activity and those related to its scaffolding functions. nih.gov To confidently attribute a biological effect to the inhibition of a specific target, it is beneficial to have an "orthogonal" chemical probe with a different chemical structure but the same biological target. This reduces the likelihood of off-target effects confounding the results. nih.gov Further research to identify the direct binding partners of this compound will be instrumental in validating its use as a selective chemical probe.
Advances in Production and Bioengineering of this compound
Currently, this compound is primarily obtained through isolation from its natural source, plants of the Ambrosia genus, such as Ambrosia tenuifolia and Ambrosia psilostachya. wikipedia.orgasm.org The concentration of this compound and other sesquiterpene lactones in these plants can vary significantly depending on the plant's growth stage and geographical location. mdpi.com This variability in natural production presents a challenge for obtaining a consistent and scalable supply for research and potential therapeutic development.
Bioengineering offers a promising avenue to overcome the limitations of natural sourcing. fh-campuswien.ac.atmdpi.com Heterologous expression systems, where the genetic pathway for producing a compound is transferred to a host organism like yeast or bacteria, are a common strategy in bioengineering. frontiersin.org This approach allows for the controlled and optimized production of specific molecules. fh-campuswien.ac.athochschule-rhein-waal.de For a complex molecule like this compound, this would involve identifying and transferring the entire biosynthetic gene cluster responsible for its production from the source plant into a suitable microbial host.
While the specific biosynthetic pathway of this compound is not yet fully elucidated, advances in synthetic biology and metabolic engineering provide the tools to piece together these pathways and engineer them for enhanced production. frontiersin.org This could involve optimizing precursor supply, overexpressing key enzymes, and eliminating competing metabolic pathways in the host organism. mdpi.com The development of a robust bio-based production platform for this compound would not only ensure a reliable supply but also open up possibilities for producing novel derivatives with potentially improved properties through metabolic engineering.
Unexplored Biological Roles and Ecological Significance of this compound
The primary focus of research on this compound has been its potential pharmacological activities, particularly its trypanocidal effects against Trypanosoma cruzi, the parasite that causes Chagas disease. asm.orgnih.govbiorxiv.org However, its broader biological roles and ecological significance remain largely unexplored.
Sesquiterpene lactones, as a class of compounds, are known to have a wide array of ecological functions. researchgate.net They often act as defense compounds for the plant, deterring herbivores and protecting against microbial pathogens. researchgate.net The bitter taste of many sesquiterpene lactones is a classic example of an anti-feedant mechanism. researchgate.net Given that this compound is produced by Ambrosia species, which are known for their invasive nature, it is plausible that this compound contributes to the plant's competitive success. mdpi.comresearchgate.net It may play a role in allelopathy, inhibiting the growth of neighboring plants, or act as a defense against local insects and microbes. researchgate.net
The phytochemical variability of Artemisia species, a related genus, suggests that the production of specific sesquiterpene lactones is often adapted to the local ecological pressures. nih.gov Investigating the ecological role of this compound could involve studies on its effects on herbivores, pathogens, and competing plant species that co-exist with Ambrosia. Understanding these interactions would provide valuable insights into the chemical ecology of plant-herbivore and plant-pathogen relationships.
Emerging Methodologies in this compound Research
Future research on this compound will benefit from the application of emerging methodologies in chemistry and biology.
Total Synthesis and Analogue Development: The total synthesis of Psilostachyin C has already been achieved, providing a blueprint for the synthesis of this compound and its derivatives. nku.eduacs.org Synthetic access allows for the creation of structural analogues that can be used to probe structure-activity relationships and to develop more potent and selective compounds.
Computer-Aided Drug Design (CADD): Cheminformatics and CADD are powerful tools for identifying new drug leads and understanding their mechanisms of action. mdpi.com These computational approaches can be used to model the interaction of this compound with its biological targets, predict the activity of new derivatives, and screen virtual libraries for other compounds with similar properties. acs.org
Advanced "Omics" Technologies: To elucidate the mechanism of action of this compound, researchers can employ a range of "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, helping to identify affected pathways and potential targets.
Advanced Imaging Techniques: Techniques like transmission electron microscopy have already been used to observe the ultrastructural changes induced by Psilostachyin in T. cruzi. nih.gov Further application of high-resolution imaging techniques can provide deeper insights into the subcellular localization of the compound and its effects on cellular organelles.
Identification of Knowledge Gaps and Future Research Avenues for this compound
Despite the promising research conducted on this compound, several knowledge gaps remain, presenting opportunities for future investigation.
Key Knowledge Gaps:
Specific Molecular Target(s): The precise molecular target or targets of this compound in various biological systems, including T. cruzi and cancer cells, are not yet fully identified. nih.gov While interactions with hemin (B1673052) and interference with sterol synthesis have been proposed for related compounds, the direct binding partners of this compound need to be definitively established. researchgate.net
Complete Biosynthetic Pathway: The genes and enzymes involved in the biosynthesis of this compound in Ambrosia species have not been fully characterized. This information is crucial for developing bioengineering strategies for its production.
Detailed in vivo Efficacy and Pharmacokinetics: While some in vivo studies have been conducted, a more comprehensive understanding of the efficacy, pharmacokinetics, and biodistribution of this compound in animal models is needed. asm.orgresearchgate.net
Ecological Role: The specific role of this compound in the chemical defense and allelopathic interactions of Ambrosia plants is largely unknown. researchgate.netnih.gov
Spectrum of Biological Activity: The full range of biological activities of this compound beyond its trypanocidal and potential anticancer effects has not been systematically explored. ontosight.ai
Future Research Avenues:
Target Identification and Validation: Employing affinity chromatography, mass spectrometry-based proteomics, and other modern techniques to identify the direct binding partners of this compound.
Elucidation of the Biosynthetic Pathway: Using genomic and transcriptomic approaches to identify the genes responsible for this compound biosynthesis in Ambrosia species.
Development of a Sustainable Production Platform: Engineering a microbial host for the heterologous production of this compound.
In-depth Preclinical Evaluation: Conducting comprehensive preclinical studies in relevant animal models to evaluate the therapeutic potential of this compound for Chagas disease and other conditions. biorxiv.orgnih.govf1000research.com
Ecological Studies: Performing field and laboratory experiments to investigate the role of this compound in plant defense and interspecies competition.
Exploration of New Therapeutic Areas: Screening this compound for other potential pharmacological activities, such as anti-inflammatory, antiviral, or antibacterial properties. ontosight.ai
Q & A
Q. How is Psilostachyin A isolated and characterized from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods: 1D/2D NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Ensure purity via HPLC-UV or LC-MS. Experimental protocols must detail solvent ratios, column parameters, and spectral acquisition conditions to ensure reproducibility .
Q. What spectroscopic techniques are essential for confirming this compound’s structural identity?
Methodological Answer: Key techniques include:
- 1H and 13C NMR : Assign proton and carbon environments, cross-validated with HSQC and HMBC for connectivity.
- HRMS : Confirm molecular formula (e.g., [M+H]+ or [M-H]- ions).
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches).
- X-ray Diffraction : Resolve stereochemistry for crystalline samples. Always compare data with published spectra and report deviations ≥0.1 ppm (NMR) or 5 ppm (HRMS) .
Q. What are the primary bioassays used to evaluate this compound’s biological activity?
Methodological Answer: Common assays include:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure statistical validity .
Q. Which natural sources are known to produce this compound?
Methodological Answer: this compound is primarily reported in Ambrosia spp. (e.g., A. psilostachya) and related Asteraceae plants. Taxonomic identification should follow regional flora databases, and extraction yields (e.g., 0.2–1.2% dry weight) must be contextualized with plant age, geography, and harvest season. Use voucher specimens deposited in herbariums for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Contradictions often arise from methodological variability:
- Dosage : Normalize results to molar concentrations (µM) instead of µg/mL.
- Cell Models : Compare activity across primary vs. immortalized cells.
- Assay Conditions : Control for serum content, incubation time, and pH. Perform meta-analyses using PRISMA guidelines and sensitivity analyses to identify confounding variables .
Q. What strategies optimize this compound’s stability in experimental settings?
Methodological Answer: Stability can be enhanced via:
- Solvent Selection : Use DMSO aliquots stored at -80°C to prevent hydrolysis.
- Light/Temperature Control : Conduct experiments under amber light and 4°C storage.
- Analytical Monitoring : Track degradation via UPLC-PDA at λmax (e.g., 254 nm) over 24–72 hours. Report degradation thresholds (e.g., >10% loss) .
Q. How to design pharmacokinetic (PK) studies for this compound using the PICOT framework?
Methodological Answer: Apply PICOT:
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Single-dose oral/intravenous administration (10–50 mg/kg).
- Comparison : Bioavailability vs. intravenous control.
- Outcome : AUC0–24h, Cmax, Tmax via LC-MS/MS plasma analysis.
- Time : Sampling at 0.5, 1, 2, 4, 8, 12, 24h post-dose. Validate assays per FDA bioanalytical guidelines .
Q. What omics approaches elucidate this compound’s mechanism of action?
Methodological Answer: Integrate:
- Transcriptomics : RNA-seq of treated vs. untreated cells (p-value <0.05, fold-change ≥2).
- Proteomics : SILAC labeling to identify differentially expressed proteins.
- Network Pharmacology : KEGG/GO enrichment for pathway analysis. Use STRING-DB for protein interaction networks and validate targets via CRISPR knockouts .
Q. How to address low bioavailability in this compound preclinical studies?
Methodological Answer: Strategies include:
- Nanoparticle Encapsulation : PLGA nanoparticles (size <200 nm) for sustained release.
- Permeability Enhancement : Caco-2 monolayer assays with Papp >1×10⁻⁶ cm/s.
- Prodrug Synthesis : Ester derivatives to improve solubility. Report encapsulation efficiency (%) and in vivo PK parameters .
Q. Which statistical models are appropriate for dose-response analysis of this compound?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Validate model fit via R² >0.95 and residual plots. For synergy studies (e.g., with cisplatin), apply Chou-Talalay combination indexes. Report confidence intervals (95%) and use GraphPad Prism or R for analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
